![molecular formula C21H20FN3O5S B2671739 ethyl 4-(N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)sulfamoyl)benzoate CAS No. 921553-37-9](/img/structure/B2671739.png)
ethyl 4-(N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)sulfamoyl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-(N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)sulfamoyl)benzoate is a useful research compound. Its molecular formula is C21H20FN3O5S and its molecular weight is 445.47. The purity is usually 95%.
BenchChem offers high-quality ethyl 4-(N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)sulfamoyl)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 4-(N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)sulfamoyl)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antimicrobial Activity
A study by Sarvaiya, Gulati, and Patel (2019) explored the synthesis of various heterocyclic compounds, including Ethyl 3-oxo-2-(2-(4-sulfamoylphenyl)hydrazono) butanoate derivatives. These compounds were evaluated for their antimicrobial activity against various bacteria and fungi, highlighting the potential use of similar chemical structures in developing new antimicrobial agents (Sarvaiya, Gulati, & Patel, 2019).
Novel Antianxiety Agents
Anzini et al. (2008) synthesized Ethyl 8-fluoro-6-(3-nitrophenyl)-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate, a compound with structural similarities, demonstrating high affinity for central benzodiazepine receptors and potential as a novel, highly potent, and safe antianxiety agent. This research indicates the chemical structure's relevance in developing therapeutic agents targeting central nervous system disorders (Anzini et al., 2008).
Electrochemical and Electrochromic Properties
Hu et al. (2013) investigated the effects of different acceptor groups on the electrochemical and electrochromic properties of donor–acceptor type monomers, including Ethyl 4-(3,6-di(thiophen-2-yl)-9H-carbazole-9-yl)-benzoate. The study showcases the potential application of such structures in developing materials with desirable electrochromic properties, which could be useful in smart windows, displays, and other electrochromic devices (Hu et al., 2013).
Anticancer Activity
Mehvish and Kumar (2022) focused on the synthesis of new 3(2h)-one pyridazinone derivatives, aiming at potential antioxidant activity relevant to anticancer research. The derivatives were synthesized via a series of reactions involving ethyl esterification, indicating the importance of such chemical structures in the development of novel anticancer agents through molecular docking studies and in-vitro antioxidant activity assessments (Mehvish & Kumar, 2022).
Liquid Crystalline Polysiloxanes
Bracon et al. (2000) synthesized monomers containing a fluorinated chain, an aliphatic chain, and a central mesogenic moiety, demonstrating high smectogen properties and potential as precursors for side-chain liquid crystalline polysiloxanes. This research highlights the relevance of such chemical structures in the development of materials with unique liquid crystalline properties, which could have applications in displays, sensors, and other advanced materials technology (Bracon et al., 2000).
Propriétés
IUPAC Name |
ethyl 4-[2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]ethylsulfamoyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN3O5S/c1-2-30-21(27)16-5-9-18(10-6-16)31(28,29)23-13-14-25-20(26)12-11-19(24-25)15-3-7-17(22)8-4-15/h3-12,23H,2,13-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZSRXGKOPXVCGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)S(=O)(=O)NCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 4-(N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)sulfamoyl)benzoate |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.